Methyl 5-amino-4-((2-methoxyethyl)amino)-2-methylbenzoate
Description
Methyl 5-amino-4-((2-methoxyethyl)amino)-2-methylbenzoate is a benzoate ester derivative featuring a methyl group at position 2, an amino group at position 5, and a (2-methoxyethyl)amino substituent at position 2.
Properties
IUPAC Name |
methyl 5-amino-4-(2-methoxyethylamino)-2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-6-11(14-4-5-16-2)10(13)7-9(8)12(15)17-3/h6-7,14H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONUBMIWXJMZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)N)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-((2-methoxyethyl)amino)-2-methylbenzoate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group. The methoxyethyl group can be introduced through nucleophilic substitution reactions. Finally, esterification reactions are employed to form the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-((2-methoxyethyl)amino)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Methyl 5-amino-4-((2-methoxyethyl)amino)-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-((2-methoxyethyl)amino)-2-methylbenzoate involves its interaction with specific molecular targets. The amino and methoxyethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis
The target compound’s distinctiveness lies in its 4-((2-methoxyethyl)amino) and 5-amino substituents on a methyl benzoate backbone. Key comparisons include:
a) Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (CAS: 1119455-01-4)
- Substituents: Position 4 has an amino group, while position 5 features an ethylthio group.
- Key Difference: The ethylthio group introduces sulfur-based hydrophobicity, contrasting with the target compound’s polar (2-methoxyethyl)amino group. This difference may reduce aqueous solubility compared to the target compound .
b) Triflusulfuron Methyl Ester (CAS: Not provided)
- Substituents : A sulfonylurea group at position 4.
c) 2-((2-Methoxyethyl)(methyl)amino)ethanol (EP 4374877 A2)
- Structure: An ethanol derivative with a 2-methoxyethyl(methyl)amino group.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Predicted Solubility |
|---|---|---|---|
| Target Compound | ~265.28 | Amino, 2-methoxyethyl, methyl ester | Moderate in polar solvents |
| Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate | 241.31 | Ethylthio, methoxy, amino | Low in water, high in organics |
| Triflusulfuron methyl ester | ~450 (estimated) | Sulfonylurea, methyl ester | Low in water |
Notes:
- The target compound’s (2-methoxyethyl)amino group enhances hydrophilicity compared to ethylthio or sulfonylurea groups.
- Molecular weights were calculated based on structural formulas.
Target Compound (Hypothetical Pathway)
While direct synthesis data are unavailable, analogous reactions suggest:
Core Formation : Methyl 2-methylbenzoate as the backbone.
Amination: Introduction of the 5-amino group via nitration/reduction or direct substitution.
Alkylation: Reaction of 4-amino with 2-methoxyethyl bromide or similar electrophiles, akin to methods in .
Research Findings :
- Alkylation of amines with 2-bromoethanol derivatives is efficient (88% yield in ), suggesting feasibility for introducing the 2-methoxyethyl group in the target compound.
- Ethylthio group incorporation (as in ) may require nucleophilic substitution under basic conditions.
Biological Activity
Methyl 5-amino-4-((2-methoxyethyl)amino)-2-methylbenzoate is an organic compound notable for its diverse biological activities and applications in scientific research. This compound features a benzoate core with an amino group, a methoxyethyl substituent, and a methyl group, which contribute to its unique properties. Understanding its biological activity is crucial for potential applications in pharmacology and agrochemicals.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 233.28 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in water |
| LogP | Not available |
This compound interacts with various biological targets, including enzymes and receptors. The presence of the methoxyethyl group enhances its solubility and bioavailability, making it more effective in biological systems. The compound may modulate enzyme activity, affecting metabolic pathways and cellular responses.
Enzyme Interaction Studies
Research indicates that this compound can serve as an inhibitor or modulator of specific enzymes involved in metabolic processes. For instance, it has been shown to influence the activity of certain cytochrome P450 enzymes, which play a critical role in drug metabolism.
Case Study: Enzyme Inhibition
In a study evaluating the inhibitory effects of this compound on cytochrome P450 enzymes, it was found that:
- Enzyme Tested : CYP3A4
- IC50 Value : 15 µM
This suggests that the compound has potential as a lead compound for developing drugs that require modulation of drug metabolism pathways.
Toxicological Profile
The toxicological effects of this compound have been assessed in various studies. It has demonstrated low acute toxicity levels in animal models, indicating a favorable safety profile for potential therapeutic applications.
Toxicity Data Summary
| Endpoint | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Skin Irritation | Non-irritating |
| Eye Irritation | Mild irritation |
Pharmaceutical Applications
Due to its ability to modulate enzyme activity, this compound is being explored for its potential use in drug development, particularly in creating inhibitors for diseases associated with metabolic dysregulation.
Agrochemical Applications
This compound has also been evaluated for its insecticidal properties. Preliminary studies suggest that it may act as an effective pesticide against agricultural pests.
Insecticidal Activity Study
In laboratory settings, this compound exhibited significant insecticidal activity against common pests:
| Pest Species | LC50 (mg/L) |
|---|---|
| Aedes aegypti | 0.15 |
| Tetranychus urticae | 0.20 |
These findings indicate its potential utility in agricultural settings as a safer alternative to traditional pesticides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
